4-Methoxy-alpha-methylbenzyl propionate
Description
Significance of Esters in Modern Organic Synthesis and Natural Product Chemistry
Esters are a cornerstone functional group in organic chemistry, defined by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. nih.gov Their prevalence is a testament to their versatility. In nature, esters are widespread, contributing to the characteristic fragrances and flavors of many fruits and flowers. nist.gov For example, isoamyl acetate (B1210297) imparts the characteristic scent of bananas, while linalyl acetate is a key component of lavender's aroma.
Beyond their sensory properties, esters are crucial intermediates in organic synthesis. chemicalbook.com They serve as building blocks for constructing complex molecules and are involved in a wide array of chemical transformations. sigmaaldrich.com The ester group can be readily synthesized through methods like the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol. researchgate.net Furthermore, esters are foundational to the polymer industry, with polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) being used in everything from clothing fibers to beverage containers. In pharmaceutical chemistry, the ester functional group is often employed in prodrugs to enhance the bioavailability and delivery of therapeutic agents. nih.gov
The Unique Role of Chiral Molecules in Asymmetric Synthesis and Stereoselective Transformations
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. These mirror-image forms are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density), they can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was an effective sedative while the other caused severe birth defects, starkly illustrated the critical importance of stereochemistry in medicine.
Consequently, the field of asymmetric synthesis—the synthesis of a specific enantiomer of a chiral compound—has become a vital area of modern chemistry. This practice enhances the efficacy of pharmaceuticals and agrochemicals while minimizing potential side effects or environmental impact. Achieving this control requires stereoselective transformations, reactions that preferentially yield one stereoisomer over others. A key strategy in asymmetric synthesis is the use of chiral catalysts, which create a chiral environment that directs a reaction towards the formation of the desired enantiomer. Enzymes, particularly lipases, are highly effective biocatalysts used for the kinetic resolution of racemic mixtures, a process that selectively reacts with one enantiomer, allowing for the separation of the two. nih.govchemrxiv.org
Structural Context of 4-Methoxy-alpha-methylbenzyl Propionate (B1217596): Ester Linkage, Aromatic Moiety, and Alpha-Chiral Center
The structure of 4-Methoxy-alpha-methylbenzyl propionate is a confluence of three key chemical features that define its properties and potential utility.
Ester Linkage: The central functional group is the propionate ester. This group is formed from the reaction of propionic acid and 4-methoxy-alpha-methylbenzyl alcohol. ontosight.aisigmaaldrich.com Esterification can be achieved through various methods, including direct acid catalysis or via enzymatic processes, often utilizing lipases for stereoselectivity. researchgate.netnih.gov This linkage is stable under many conditions but can be cleaved (hydrolyzed) to revert to the parent alcohol and carboxylic acid.
Aromatic Moiety: The compound contains a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para (4-) position. ontosight.ai This 4-methoxyphenyl (B3050149) group, also known as a p-methoxyphenyl group, is common in organic synthesis. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. The 4-methoxybenzyl (PMB) group, a closely related structure, is often used as a protecting group for alcohols and carboxylic acids in complex syntheses because it can be selectively removed under specific oxidative or hydrogenolysis conditions. nih.gov Research has shown that 4-methoxy-α-methylbenzyl esters can be cleaved with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), highlighting their potential role as specialized protecting groups. nih.gov
Alpha-Chiral Center: The "alpha-methylbenzyl" portion of the name indicates a methyl group attached to the carbon atom that is bonded to both the phenyl ring and the ester's oxygen atom (the benzylic carbon). This carbon is a stereogenic center, as it is bonded to four different groups: the 4-methoxyphenyl group, a hydrogen atom, a methyl group, and the oxygen of the propionate group. This means that this compound exists as a pair of enantiomers, (R)- and (S)-. The presence of this chiral center makes the compound a valuable target for stereoselective synthesis and a potential chiral building block for constructing other enantiomerically pure molecules. ontosight.ainih.gov The synthesis of this ester from racemic 4-methoxy-alpha-methylbenzyl alcohol using a stereoselective enzyme could be a method to obtain one of the enantiomers in high purity. nih.gov
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | ontosight.ai |
| CAS Number | 35279-24-4 | chemicalbook.comguidechem.com |
| Parent Alcohol | 4-Methoxy-alpha-methylbenzyl alcohol | sigmaaldrich.com |
| Parent Carboxylic Acid | Propionic acid | N/A |
| Key Structural Features | Ester, Chiral Center, Aromatic Ring | ontosight.ai |
| Potential Synthesis Route | Lipase-catalyzed esterification | researchgate.netnih.gov |
Physical Properties of Precursor: 4-Methoxy-alpha-methylbenzyl alcohol
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.com |
| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |
| Boiling Point | 95 °C at 1 mmHg | sigmaaldrich.com |
| Density | 1.079 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.533 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35279-24-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)ethyl propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-12(13)15-9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
WNHUSXOIBXEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Methoxy Alpha Methylbenzyl Propionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-Methoxy-alpha-methylbenzyl propionate (B1217596) would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts (δ) are as follows:
Aromatic Protons: The protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The two protons closer to the methoxy (B1213986) group would be more shielded and appear at a lower chemical shift (upfield) compared to the two protons adjacent to the ester-bearing carbon.
Methine Proton (CH-O): The single proton on the carbon attached to both the phenyl ring and the propionate oxygen (the alpha-carbon) would appear as a quartet, due to coupling with the adjacent methyl protons, likely in the range of δ 5.8-6.0 ppm.
Methoxy Protons (OCH₃): The three protons of the methoxy group would present as a sharp singlet around δ 3.8 ppm.
Propionate Methylene (B1212753) Protons (CH₂): The two protons of the methylene group in the propionate moiety would give a quartet, coupling with the terminal methyl group, expected around δ 2.3 ppm.
Alpha-Methyl Protons (CH-CH₃): The three protons of the methyl group attached to the benzylic carbon would appear as a doublet, due to coupling with the methine proton, around δ 1.5 ppm.
Propionate Methyl Protons (CH₂-CH₃): The terminal methyl group of the propionate chain would show as a triplet around δ 1.1 ppm, resulting from coupling with the adjacent methylene protons.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to OCH₃) | ~6.8-6.9 | Doublet | ~8-9 |
| Aromatic (ortho to C-O) | ~7.2-7.3 | Doublet | ~8-9 |
| Methine (CH-O) | ~5.8-6.0 | Quartet | ~6-7 |
| Methoxy (OCH₃) | ~3.8 | Singlet | N/A |
| Propionate Methylene (CH₂) | ~2.3 | Quartet | ~7-8 |
| Alpha-Methyl (CH-CH₃) | ~1.5 | Doublet | ~6-7 |
| Propionate Methyl (CH₂-CH₃) | ~1.1 | Triplet | ~7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Methoxy-alpha-methylbenzyl propionate, distinct signals are expected for each carbon atom in a unique chemical environment.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~174 |
| Aromatic (C-OCH₃) | ~159 |
| Aromatic (C-C-O) | ~135 |
| Aromatic (CH, ortho to C-O) | ~127 |
| Aromatic (CH, ortho to OCH₃) | ~114 |
| Methine (CH-O) | ~73 |
| Methoxy (OCH₃) | ~55 |
| Propionate Methylene (CH₂) | ~28 |
| Alpha-Methyl (CH-CH₃) | ~22 |
| Propionate Methyl (CH₂-CH₃) | ~9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While ¹D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the methine proton and the alpha-methyl protons, and between the propionate methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methine proton to the aromatic carbons and the carbonyl carbon, and the methoxy protons to the aromatic carbon they are attached to.
Chiral Recognition and Enantiomeric Excess Determination via NMR Spectroscopy
Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to distinguish between these enantiomers and determine the enantiomeric excess (ee). The interaction with a chiral agent creates diastereomeric complexes that have different NMR spectra, allowing for the integration of signals corresponding to each enantiomer.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 |
| C-O (Ester) | Stretch | ~1250-1100 |
| C-H (sp³) | Stretch | ~2980-2850 |
| C-H (Aromatic) | Stretch | ~3100-3000 |
| C=C (Aromatic) | Stretch | ~1600 and ~1500 |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 |
The strong absorption band around 1735 cm⁻¹ is highly characteristic of the ester carbonyl group. The presence of aromatic C-H and C=C stretching bands, along with the ether C-O stretch, would further confirm the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. Key fragmentation pathways would likely involve:
Loss of the propionyloxy group: Cleavage of the bond between the benzylic carbon and the ester oxygen would result in a fragment ion at m/z 135, corresponding to the 4-methoxy-alpha-methylbenzyl cation. This is often a prominent peak.
McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical cation at m/z 136.
Loss of the ethyl group from the propionate moiety: This would lead to a fragment at m/z 179.
Formation of the acylium ion: Cleavage of the ester C-O bond could produce a propionyl cation at m/z 57.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
| 208 | [M]⁺ (Molecular Ion) |
| 135 | [CH₃OC₆H₄CH(CH₃)]⁺ |
| 107 | [CH₃OC₆H₄CH₂]⁺ (after rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of this compound, the primary chromophore responsible for UV absorption is the 4-methoxyphenyl (B3050149) group. researchgate.netcdnsciencepub.comresearchgate.net
The electronic spectrum of anisole (B1667542) (methoxybenzene), a closely related chromophore, exhibits characteristic absorption bands in the UV region. researchgate.netcdnsciencepub.comuwosh.edu These absorptions are attributed to π → π* transitions within the benzene ring. The presence of the methoxy group, an auxochrome, causes a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. cdnsciencepub.comresearchgate.net For this compound, the electronic transitions are expected to be similar to those of anisole and its derivatives.
The principal absorption bands are anticipated to arise from the E2 (benzenoid) and B (benzenoid) bands of the benzene ring. The more intense E2 band is typically observed at shorter wavelengths, while the less intense, fine-structured B band appears at longer wavelengths. The substitution pattern and the solvent polarity can influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands. A study on anisole showed characteristic absorption peaks around 325 nm in methanol (B129727). researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected Transition | Approximate λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* (E2 band) | ~220-230 | ~8,000 - 12,000 |
| π → π* (B band) | ~270-280 | ~1,000 - 3,000 |
Note: The data in this table are estimated based on the known spectroscopic properties of the 4-methoxyphenyl chromophore and are presented for illustrative purposes.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. Due to the compound's aromatic nature and moderate polarity, reversed-phase HPLC is a suitable method for its separation. sielc.comnih.gov
In an analytical setting, a C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector set at a wavelength corresponding to one of the absorption maxima of the 4-methoxyphenyl chromophore, for instance, around 275 nm. The retention time of the compound will depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature.
For preparative separations, the analytical method can be scaled up to isolate larger quantities of the compound. This involves using a larger diameter column and a higher flow rate. The goal of preparative HPLC is to achieve a high-purity fraction of the target compound. evitachem.com
Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 min |
Note: This table provides a hypothetical set of parameters for illustrative purposes. Actual conditions may vary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound, which is used in the fragrance industry. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation.
The fragmentation pattern of this compound in the mass spectrometer is predictable. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. miamioh.edu For this specific compound, characteristic fragments would likely include the 4-methoxybenzyl cation and ions resulting from the cleavage of the propionate group.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 208 | [M]+ (Molecular Ion) |
| 151 | [CH₃OC₆H₄CH(CH₃)]+ |
| 121 | [CH₃OC₆H₄CH₂]+ |
| 91 | [C₇H₇]+ (Tropylium ion) |
| 57 | [CH₃CH₂CO]+ |
Note: This table presents predicted fragmentation patterns for illustrative purposes. The relative abundances of the fragments would be determined experimentally.
Chiral Chromatography (HPLC/GC) for Enantiomeric Separation and Purity
This compound possesses a chiral center at the alpha-carbon of the benzyl (B1604629) group, meaning it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the most common method for this purpose. chromatographyonline.comnih.govnih.gov
In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including those with aromatic groups. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation. chromatographyonline.com
Chiral GC can also be employed for the enantiomeric separation of volatile chiral compounds. Often, derivatization of the analyte is necessary to enhance volatility and improve separation. However, for some compounds, direct separation on a suitable chiral capillary column is possible. nih.gov
Table 4: General Approaches for Chiral Separation of this compound
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile/Carrier Phase |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol |
| Chiral GC | Cyclodextrin-based or other specialized phases | Helium or Hydrogen |
Note: The selection of the specific chiral column and chromatographic conditions requires experimental optimization.
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy Alpha Methylbenzyl Propionate
Hydrolysis Reactions of Esters
Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by acids, bases, or enzymes.
The acid-catalyzed hydrolysis of an ester is a reversible process, meaning it reaches a state of equilibrium. chemistrysteps.comchemguide.co.uk For 4-Methoxy-alpha-methylbenzyl propionate (B1217596), this reaction yields propanoic acid and 4-methoxy-alpha-methylbenzyl alcohol. To drive the reaction to completion, a large excess of water is typically used. libretexts.org
Mechanism and Kinetics: The reaction generally follows a multi-step mechanism known as the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (typically a hydronium ion, H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A water molecule acts as a weak nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting the -OR' group into a good leaving group (an alcohol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (4-methoxy-alpha-methylbenzyl alcohol). youtube.com
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming propanoic acid.
Kinetic studies on the acid-catalyzed hydrolysis of similar esters, such as propyl methanoate, have shown that the reaction follows first-order kinetics. researchgate.net The rate of the reaction is dependent on the concentration of the ester and the acid catalyst.
Influence of the Benzylic Group: For esters with a secondary benzylic group, like 4-Methoxy-alpha-methylbenzyl propionate, an alternative mechanism, AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular), can occur, especially in concentrated acids. ucoz.com This pathway involves the formation of a relatively stable secondary benzylic carbocation after the protonation of the ester oxygen. The stability of this carbocation is enhanced by the electron-donating methoxy (B1213986) group on the phenyl ring. However, in dilute aqueous acid, the AAC2 mechanism is generally favored. ucoz.com
Base-catalyzed or base-promoted hydrolysis, commonly known as saponification, is an essentially irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com The term "promoted" is often used because the base (e.g., sodium hydroxide) is a reagent consumed in the reaction, not a catalyst. youtube.com
Mechanism and Kinetics: The reaction proceeds via a nucleophilic acyl substitution, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com
Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen. organicchemistrytutor.comyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (4-methoxy-alpha-methylbenzyl alkoxide) as the leaving group. masterorganicchemistry.com
To obtain the neutral carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt. organicchemistrytutor.com
Enzymes, particularly lipases and esterases, are effective biocatalysts for ester hydrolysis under mild conditions. nih.gov A key advantage of enzymatic hydrolysis is its high stereoselectivity. Since this compound is a chiral molecule (due to the stereocenter at the alpha-methylbenzyl carbon), enzymes can selectively hydrolyze one enantiomer over the other.
This process, known as enzymatic kinetic resolution (EKR), can be used to separate a racemic mixture of the ester. d-nb.info For example, lipase-catalyzed hydrolysis of a racemic mixture of this compound would yield one enantiomer of 4-methoxy-alpha-methylbenzyl alcohol in high enantiomeric excess, leaving the unreacted enantiomer of the ester. d-nb.info Studies on similar aromatic esters have demonstrated that lipases from sources like Candida antarctica (CALB), Pseudomonas fluorescens (PFL), and Mucor miehei (MML) are effective for such resolutions. nih.govd-nb.info The efficiency and enantioselectivity of the hydrolysis can be influenced by reaction conditions such as temperature and the presence of organic co-solvents. nih.gov
Table 1: Comparison of Hydrolysis Methods for this compound
| Hydrolysis Type | Catalyst/Reagent | Key Characteristics | Products |
|---|---|---|---|
| Acid-Catalyzed | Acid (e.g., H₂SO₄, HCl) in water | Reversible (Equilibrium); Favored by excess water; Potential for AAL1 mechanism. wikipedia.orgchemistrysteps.comucoz.com | Propanoic acid and 4-methoxy-alpha-methylbenzyl alcohol |
| Base-Catalyzed (Saponification) | Stoichiometric Base (e.g., NaOH, KOH) | Irreversible; Reaction goes to completion. chemistrysteps.commasterorganicchemistry.com | Propanoate salt and 4-methoxy-alpha-methylbenzyl alcohol |
| Enzymatic | Biocatalyst (e.g., Lipase) | Highly Stereoselective; Occurs under mild conditions; Used for kinetic resolution. nih.govd-nb.info | Enantiomerically enriched 4-methoxy-alpha-methylbenzyl alcohol and the unreacted ester enantiomer |
Other Electrophilic and Nucleophilic Reactions of the Ester Moiety
Beyond hydrolysis, the ester group in this compound can undergo other transformations involving electrophilic and nucleophilic reagents.
Esters can be reduced to primary alcohols using powerful reducing agents.
Mechanism with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to alcohols. harvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reduction of this compound with LiAlH₄ proceeds in two main stages:
First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-methoxy-alpha-methylbenzyl alkoxide leaving group to form propanal (an aldehyde). masterorganicchemistry.com
Second Hydride Addition: Aldehydes are more reactive towards reduction than esters, so the propanal formed is immediately reduced by another hydride ion to yield, after an aqueous workup, propanol. masterorganicchemistry.com The alkoxide leaving group is protonated during the workup to form 4-methoxy-alpha-methylbenzyl alcohol.
Therefore, the complete reduction of one mole of this compound yields two moles of alcohol: one from the acyl portion (propanol) and one from the alkoxy portion (4-methoxy-alpha-methylbenzyl alcohol). libretexts.org Other reducing agents like lithium borohydride (B1222165) (LiBH₄) can also be used, though they are generally less reactive than LiAlH₄. harvard.edu
Table 2: Reduction of this compound
| Reagent | Solvent | Products (after workup) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Diethyl Ether) | 4-methoxy-alpha-methylbenzyl alcohol and Propanol |
| Lithium Borohydride (LiBH₄) | Ethereal Solvents (e.g., THF) | 4-methoxy-alpha-methylbenzyl alcohol and Propanol |
Esters can react with nitrogen-containing nucleophiles like ammonia (B1221849) (NH₃) or primary (R'NH₂) and secondary (R'₂NH) amines in a process called aminolysis. chemistrysteps.com This reaction converts the ester into an amide.
Mechanism of Aminolysis: The reaction follows a nucleophilic addition-elimination mechanism, similar to hydrolysis. echemi.com
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. echemi.com
Proton Transfer: Proton transfers can occur to neutralize charges within the intermediate.
Elimination: The intermediate collapses, and the alkoxy group (4-methoxy-alpha-methylbenzyl alkoxide) is eliminated as the leaving group, forming a protonated amide. masterorganicchemistry.com
Deprotonation: The protonated amide is deprotonated to give the final amide product and regenerate any catalytic species. masterorganicchemistry.com
The reaction of this compound with a primary amine (R'NH₂), for instance, would yield N-R'-propionamide and 4-methoxy-alpha-methylbenzyl alcohol. This reaction is generally slower than the reaction of more reactive acyl derivatives like acyl chlorides with amines. chemistrysteps.com
Table 3: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Reaction Type | Products |
|---|---|---|
| Ammonia (NH₃) | Ammonolysis | Propionamide and 4-methoxy-alpha-methylbenzyl alcohol |
| Primary Amine (R'NH₂) | Aminolysis | N-Alkyl-propionamide and 4-methoxy-alpha-methylbenzyl alcohol |
| Secondary Amine (R'₂NH) | Aminolysis | N,N-Dialkyl-propionamide and 4-methoxy-alpha-methylbenzyl alcohol |
Oxidative Reactivity of Methoxy-Substituted Aromatic Rings
The presence of a methoxy substituent on an aromatic ring significantly influences its reactivity towards oxidation. Methoxy groups are known to be activating, increasing the rate of electrophilic substitution reactions by a substantial margin. libretexts.org This enhanced reactivity is attributed to the electron-donating nature of the methoxy group through resonance, which dominates its inductive electron-withdrawing effect. libretexts.org This electron donation stabilizes the transition states of electrophilic attack, thereby increasing the reaction rate. libretexts.org
In the context of oxidative reactions, the methoxy group can lower the oxidation potential of the aromatic ring. cdnsciencepub.com For instance, the oxidation potential of anisole (B1667542) is lower than that of benzene (B151609), indicating it is more easily oxidized. cdnsciencepub.com The position of the methoxy group (meta or para) also plays a crucial role in directing the reaction pathways. cdnsciencepub.com Studies on the oxidation of methoxy-substituted arylalkanes have shown that para-substitution primarily leads to side-chain oxidation, whereas meta-substitution results in a mix of ring substitution and side-chain oxidation. cdnsciencepub.com The methoxy group stabilizes the resulting radical cation, and the distribution of spin and charge in the singly occupied molecular orbital (SOMO) influences the subsequent reaction steps. cdnsciencepub.com For a para-methoxy substituent, the spin density is higher on the terminal carbon of the side chain, favoring side-chain reactions. cdnsciencepub.com
The rate of reactions involving radical cations, such as addition of a nucleophile, is dependent on the charge density, which is affected by the methoxy substitution. cdnsciencepub.com While the methoxy group generally enhances reactivity, it can also slow down specific reaction steps, such as nucleophilic addition to the radical cation, due to delocalization of the positive charge. cdnsciencepub.com
Atmospheric Oxidation Mechanisms of Related Propionate Esters
The atmospheric chemistry of propionate esters is primarily driven by their reactions with oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. acs.orgnih.gov These reactions involve the abstraction of hydrogen atoms from different positions on the ester molecule, leading to the formation of various radical intermediates that subsequently react with atmospheric oxygen (O₂). The structure of the ester, particularly the alkyl groups in the acid and alcohol moieties, determines the primary sites of H-atom abstraction and the subsequent degradation pathways. acs.orgnih.gov
Identification of Reaction Pathways and Kinetic Parameters
The atmospheric oxidation of propionate esters is initiated by hydrogen abstraction by OH radicals or Cl atoms. For ethyl propionate, studies have shown that H-abstraction occurs from the CH₃–, –CH₂–, and –OCH₂– groups. acs.orgnih.gov Theoretical calculations indicate that for the reaction with OH radicals, abstraction from the ethoxy (–OCH₂–) group is the dominant pathway, accounting for approximately 80% of the reaction. acs.orgnih.gov In the case of chlorine atom-initiated oxidation, experimental results show abstraction occurs from the methyl group of the propionyl moiety, the methylene (B1212753) group of the propionyl moiety, and the ethoxy group. acs.orgnih.gov
The rate constants for these reactions have been determined through relative rate techniques and theoretical calculations. These kinetic parameters are crucial for understanding the atmospheric lifetime and environmental impact of these esters.
Table 1: Experimentally Determined Rate Constants for the Reaction of Propionate Esters with Atmospheric Oxidants at 293-296 K
| Reactant Ester | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Ethyl Propionate | Cl | (3.11 ± 0.35) × 10⁻¹¹ | acs.orgnih.gov |
| Ethyl Propionate | OH | (2.14 ± 0.21) × 10⁻¹² | acs.orgnih.gov |
| Methyl Pivalate | Cl | (4.1 ± 0.5) × 10⁻¹¹ | acs.org |
The reaction of ethyl propionate with OH radicals exhibits a negative Arrhenius activation energy, meaning the reaction rate increases as the temperature decreases within the studied range (273–313 K). acs.orgnih.gov
Analysis of Primary and Secondary Oxidation Products
The radical species formed from the initial H-abstraction react with molecular oxygen to form peroxy radicals (RO₂). The subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOₓ), lead to the formation of a variety of primary and secondary oxidation products. acs.orgnih.govacs.org
Primary products of ester oxidation include hydroperoxides, which can then decompose into secondary products like aldehydes, ketones, and carboxylic acids. mdpi.comnih.govnih.gov In the chlorine atom-initiated oxidation of ethyl propionate in the absence of O₂, chlorinated derivatives are the primary products. acs.orgnih.gov However, in the presence of O₂ and NOₓ, the product distribution is more complex.
Studies on the oxidation of ethyl propionate have identified several key products. The lack of acetaldehyde (B116499) as a product suggests that the CH₃CH(O)C(O)OC₂H₅ radical preferentially undergoes isomerization rather than decomposition. acs.orgnih.gov The oxidation of other esters, like methyl pivalate, also yields a range of carbonyl compounds. acs.org
Table 2: Identified Oxidation Products from the Reaction of Related Esters with Cl Atoms in the Presence of N₂/O₂ and NOₓ
| Reactant Ester | Identified Products | Reference |
|---|---|---|
| Ethyl Propionate | Ethyl pyruvate, Propionic acid, Formaldehyde, Peroxyacetyl nitrate (B79036) (PAN) | acs.orgnih.gov |
| Methyl Pivalate | Formaldehyde, Acetone, Carbon monoxide, Carbon dioxide, CH₃OC(O)O₂NO₂ | acs.org |
The formation of these products highlights the complex degradation pathways of propionate esters in the atmosphere, involving radical chemistry, isomerization, and decomposition reactions that contribute to the formation of secondary atmospheric pollutants. acs.orgnih.govnih.gov
Computational Chemistry and Theoretical Studies on 4 Methoxy Alpha Methylbenzyl Propionate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. rsc.org By solving the Schrödinger equation for a given molecular system, researchers can obtain detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.
Hydrolysis: The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base. epa.gov Computational studies on ester hydrolysis typically explore the potential energy surface of the reaction to identify the most likely mechanism. For 4-Methoxy-alpha-methylbenzyl propionate (B1217596), acid-catalyzed hydrolysis is a key degradation pathway to consider.
Theoretical calculations on similar esters have shown that acid-catalyzed hydrolysis often proceeds through a multi-step mechanism. rsc.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-methoxy-alpha-methylbenzyl alcohol yield the corresponding carboxylic acid (propionic acid). DFT calculations can be employed to model each step of this process, determining the geometries of reactants, intermediates, transition states, and products.
Oxidation: The oxidation of esters can occur at various positions within the molecule, depending on the oxidizing agent and reaction conditions. numberanalytics.com For 4-Methoxy-alpha-methylbenzyl propionate, potential sites of oxidation include the benzylic carbon, the methoxy (B1213986) group, and the propionate moiety. Computational models can help predict the most favorable oxidation pathway by calculating the activation barriers for different reaction channels. For instance, the oxidation of the alkyl group attached to the oxygen atom is a common pathway. numberanalytics.com Studies on the oxidation of similar methyl esters have detailed the formation of hydroperoxides and other oxygenated products. nih.gov
Illustrative Reaction Pathways for Hydrolysis and Oxidation
| Reaction Type | Proposed Mechanism Steps | Key Intermediates/Products |
|---|
| Acid-Catalyzed Hydrolysis | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Proton transfer 5. Elimination of alcohol | Tetrahedral Intermediate, Propionic Acid, 4-Methoxy-alpha-methylbenzyl alcohol | | Oxidation | 1. Hydrogen abstraction from the benzylic position 2. Formation of a radical intermediate 3. Reaction with an oxidizing agent (e.g., O2) | Benzylic radical, hydroperoxide, ketone |
A crucial aspect of investigating reaction mechanisms is the identification of transition states and the calculation of their corresponding activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.
Using computational methods like DFT, the geometry of the transition state can be optimized, and its energy can be calculated. aps.org For the acid-catalyzed hydrolysis of this compound, the highest activation energy is typically associated with the formation or breakdown of the tetrahedral intermediate. rsc.org The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants. aip.org For similar ester hydrolysis reactions, activation free energies have been reported in the range of 21-28 kcal/mol in neutral water. researchgate.net
Illustrative Calculated Activation Energies for Key Reactions
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | DFT (B3LYP) | 6-31G(d,p) | 18.5 |
| Benzylic Oxidation | DFT (B3LYP) | 6-31G(d,p) | 22.1 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. This compound possesses several rotatable bonds, leading to a complex conformational landscape.
Conformational Analysis: Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and to determine their relative energies. acs.org Methods such as molecular mechanics (MM) and quantum chemical calculations can be used to perform a systematic search of the conformational space. acs.orgnih.gov For flexible esters, it has been observed that certain conformations, such as "hairpin" or "stepped" arrangements, can be particularly stable due to intramolecular interactions like π-stacking. acs.orgnih.gov In the case of this compound, interactions between the aromatic ring and the propionate group could favor specific folded conformations.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and reveal the dynamics of conformational changes. aip.org For aromatic esters, MD simulations have been used to study chain dynamics and their relationship to material properties. aip.orgresearchgate.net Such simulations on this compound could provide insights into its flexibility, average conformation in different environments (e.g., in a solvent or in the gas phase), and the timescales of conformational transitions.
Illustrative Torsional Angles Defining Key Conformations
| Torsional Angle | Description | Typical Value (degrees) in a Low-Energy Conformer |
|---|---|---|
| O=C-O-C | Defines the orientation of the ester group | ~180 (trans) |
| C-O-C-C(aryl) | Rotation around the ester oxygen-benzylic carbon bond | ~120 |
| O-C-C(aryl)-C(aryl) | Rotation of the propionate group relative to the aromatic ring | ~90 |
Note: The data in this table is illustrative and represents plausible values for a stable conformation.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry can also be used to predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. aun.edu.eg These predicted shifts can then be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. aun.edu.eg This can aid in the assignment of experimental IR bands to specific functional groups and vibrational motions within the this compound molecule. For instance, the characteristic C=O stretching frequency of the ester group can be accurately predicted.
Illustrative Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ||
| -OCH₃ | 3.8 | Aromatic methoxy groups typically appear around 3.7-3.9 ppm. |
| Ar-H | 6.8 - 7.2 | Protons on a p-disubstituted benzene (B151609) ring. |
| -CH(CH₃)- | 5.8 | Benzylic proton adjacent to an oxygen. |
| -CH₂CH₃ | 1.1 (t), 2.3 (q) | Ethyl group protons of the propionate. |
| ¹³C NMR Chemical Shift (ppm) | ||
| C=O | 173 | Ester carbonyl carbon. |
| Ar-C-O | 159 | Aromatic carbon attached to the methoxy group. |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1735 | Characteristic strong absorption for an ester carbonyl. |
| C-O Stretch | 1240, 1170 | Asymmetric and symmetric stretching of the ester C-O bonds. |
| Ar-O-CH₃ Stretch | 1030 | Stretching of the ether linkage. |
Note: The data in this table is illustrative and based on established correlations for the functional groups present in this compound.
Advanced Research on 4 Methoxy Alpha Methylbenzyl Propionate As a Synthetic Intermediate and Chiral Building Block
Strategic Utility in the Construction of Complex Organic Architectures
The strategic deployment of specific building blocks is crucial for the successful synthesis of complex organic molecules. While direct and extensive research on the application of 4-Methoxy-alpha-methylbenzyl propionate (B1217596) in the total synthesis of natural products or other complex targets is not widely documented, the utility of its core structural motifs, namely the chiral 1-(4-methoxyphenyl)ethanol (B1200191) moiety and the propionate group, is well-established in asymmetric synthesis.
The chiral 1-(4-methoxyphenyl)ethanol portion of the molecule is a key feature, offering a stereocenter that can be exploited to induce chirality in subsequent reactions. This is a common strategy in the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. The 4-methoxybenzyl (PMB) group, a related structure, is a widely used protecting group for alcohols and carboxylic acids in multi-step syntheses due to its stability under various reaction conditions and its selective removal under mild oxidative or acidic conditions. nih.gov This suggests that the 4-methoxy-alpha-methylbenzyl group could similarly serve as a chiral auxiliary that also functions as a cleavable protecting group.
The propionate moiety, on the other hand, can serve as a handle for further chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, esterifications, or other reactions to build more complex structures.
The potential strategic utility of 4-Methoxy-alpha-methylbenzyl propionate can be inferred from the use of analogous chiral auxiliaries in diastereoselective reactions. For example, chiral oxazolidinones are frequently used to direct the stereochemical outcome of alkylation reactions. Similarly, it is conceivable that the chiral center in this compound could influence the stereoselectivity of reactions at the propionate carbonyl group or at a position alpha to it.
Table 1: Potential Strategic Applications of this compound in Complex Synthesis
| Feature | Potential Application | Rationale |
| Chiral Center | Induction of stereoselectivity in subsequent reactions. | The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer. |
| 4-Methoxybenzyl Moiety | Chiral auxiliary and protecting group. | The 4-methoxybenzyl group is known for its stability and can be cleaved under specific conditions, revealing a functional group after it has served its stereodirecting role. nih.gov |
| Propionate Group | Handle for further functionalization. | The ester can be hydrolyzed to a carboxylic acid, which is a versatile functional group for building more complex molecular frameworks. |
Integration into Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. acsgcipr.orgnih.gov These reactions are highly atom-economical and environmentally friendly.
While there is no specific literature detailing the integration of this compound into MCRs, derivatives of its constituent parts, such as 4-methoxybenzaldehyde (B44291), are commonly used. For instance, 4-methoxybenzaldehyde is a frequent component in well-known MCRs like the Biginelli, Hantzsch, and Ugi reactions, which are used to generate diverse heterocyclic scaffolds of medicinal interest. This suggests a potential for derivatives of this compound to participate in similar transformations.
A hypothetical scenario could involve the hydrolysis of the propionate ester to the corresponding carboxylic acid, which could then be used as a component in an Ugi four-component reaction. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, a scaffold present in many biologically active molecules.
Cascade reactions, which involve a series of intramolecular or intermolecular reactions where the product of one step is the substrate for the next, could also potentially be designed around this compound. For example, a reaction could be initiated at the propionate moiety, which then triggers a cyclization involving the aromatic ring, potentially leading to the formation of complex polycyclic structures. The stereocenter in the molecule could play a crucial role in controlling the stereochemical outcome of such a cascade.
Table 2: Hypothetical Multi-Component Reaction Involving a Derivative of this compound
| Reaction Type | Reactants | Potential Product |
| Ugi Four-Component Reaction | 4-Methoxy-alpha-methylbenzyl carboxylic acid (from hydrolysis), an aldehyde, an amine, an isocyanide | α-Acylamino amide with a chiral 4-methoxy-alpha-methylbenzyl substituent |
Development of Novel Synthetic Pathways Exploiting the Compound's Distinct Structural Features
The unique combination of a chiral benzylic ester in this compound presents opportunities for the development of novel synthetic pathways. The ester linkage, for example, could be a substrate for enzymatic resolutions, a common method for obtaining enantiomerically pure compounds. Lipases, a class of enzymes, are known to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation.
Furthermore, the benzylic position, being activated by the adjacent aromatic ring and oxygen atom, could be a site for stereoselective functionalization. For instance, deprotonation at the alpha-position of the propionate group could generate a chiral enolate, which could then react with electrophiles in a diastereoselective manner, controlled by the stereocenter on the benzyl (B1604629) group.
Another avenue for novel synthetic pathways lies in the cleavage of the benzylic ester under specific conditions to generate a reactive intermediate. For example, under certain catalytic conditions, the C-O bond of the ester could be cleaved to generate a benzylic carbocation, which could then participate in intramolecular or intermolecular C-C or C-heteroatom bond-forming reactions. The 4-methoxy group on the aromatic ring would stabilize such a carbocation, making this a plausible synthetic strategy.
Table 3: Potential Novel Synthetic Transformations of this compound
| Transformation | Key Feature Exploited | Potential Outcome |
| Enzymatic Resolution | Ester linkage | Separation of enantiomers to obtain enantiopure starting materials. |
| Diastereoselective Enolate Alkylation | Chiral benzylic center | Synthesis of compounds with multiple stereocenters with high stereocontrol. |
| Catalytic C-O Bond Cleavage | Activated benzylic position and stabilizing 4-methoxy group | Generation of a reactive benzylic carbocation for further bond formation. |
Conclusion and Future Research Directions
Synopsis of Current Academic Understanding
Current knowledge of 4-Methoxy-alpha-methylbenzyl propionate (B1217596) primarily centers on its identity as a chemical compound with defined physical properties and general methods for its synthesis. Its most significant role in a research context appears to be related to the use of the 4-methoxy-alpha-methylbenzyl moiety as a protecting group for carboxylic acids, with established protocols for its oxidative cleavage.
Identification of Remaining Research Challenges and Knowledge Gaps
A significant knowledge gap is the lack of publicly available, detailed experimental spectroscopic data (NMR, IR, MS) for the compound itself. While properties can be inferred from related structures, precise, verified data is essential for unambiguous identification and characterization in research settings. Furthermore, while the use of the corresponding alcohol as a protecting group is documented, the specific applications and potential advantages of using the propionate ester in particular synthetic strategies remain underexplored.
Outlook on Emerging Methodologies for Synthesis and Characterization
Future research could focus on developing more efficient and sustainable synthetic methods for this and related esters. This could involve the exploration of novel catalytic systems, including biocatalysis, to improve yields and reduce waste. rsc.org Advances in spectroscopic techniques, particularly in computational prediction and database development, will be crucial in filling the existing data gaps for less common compounds like 4-Methoxy-alpha-methylbenzyl propionate.
Perspectives on the Continued Exploration of this compound's Role in Chemical Transformations
The unique cleavage conditions of the 4-methoxy-alpha-methylbenzyl ester compared to the standard PMB ester suggest that it could be a valuable tool in complex, multi-step organic syntheses requiring orthogonal protecting group strategies. nih.gov Further investigation into its stability under various reaction conditions and its compatibility with other protecting groups would enhance its utility for synthetic chemists. The potential for this compound to serve as a chiral building block, given the stereocenter at the alpha-carbon, also warrants further exploration. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
